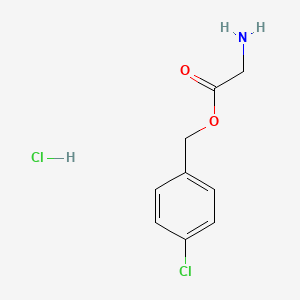

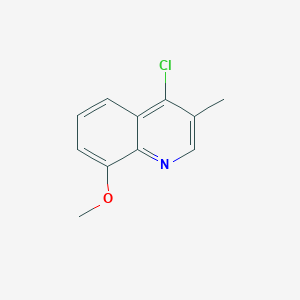

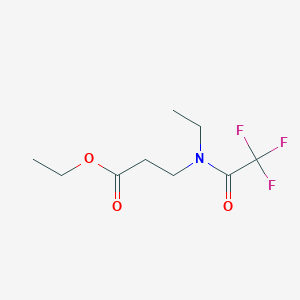

![molecular formula C11H16N6 B1493017 7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-20-4](/img/structure/B1493017.png)

7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

“7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . These compounds have diverse and valuable synthetical, biological, and photophysical properties .

Synthesis Analysis

Pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they react with potassium borohydride to form a class of ligands known as scorpionates . They also undergo reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Wissenschaftliche Forschungsanwendungen

Medical Applications

Pyrazole derivatives have been found to exhibit a wide range of biological activities. They are classified as inhibitors of protein glycation, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .

Agriculture Applications

In the agricultural sector, pyrazole derivatives are used in the development of pesticides and herbicides. Their unique chemical structure allows them to interact with a variety of biological targets, making them effective in controlling a wide range of pests and weeds .

Chemical Industry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in the synthesis of a wide range of chemicals .

Sensing/Detection of Metal Ions

Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn2+ and Fe3+ ions respectively .

Environmental Monitoring

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring . These frameworks can capture and store harmful gases, making them useful in monitoring and controlling air pollution .

Biological Imaging

Pyrazole derived MOFs have also been used in biological imaging . These compounds can be used as contrast agents in medical imaging techniques like MRI, providing clearer and more detailed images .

These are just a few of the many potential applications of pyrazole derivatives. The versatility of these compounds makes them a valuable tool in a wide range of scientific research fields .

Safety and Hazards

Zukünftige Richtungen

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of action

Pyrazole derivatives have been found to interact with a variety of targets, including protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell growth, and proliferation .

Biochemical pathways

Given that pyrazole derivatives often target protein kinases, they may influence a variety of cellular pathways, including those involved in cell growth and signal transduction .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives can be complex, and researchers often use techniques like cassette dosing to assess these properties in high throughput .

Result of action

Inhibition of protein kinases by pyrazole derivatives can lead to effects such as cell cycle arrest and apoptosis .

Action environment

The action of pyrazole derivatives can be influenced by various environmental factors. For example, reactions of pyrazole with ozone have been studied, suggesting that environmental conditions can affect the stability and efficacy of these compounds .

Eigenschaften

IUPAC Name |

7-(azidomethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8(2)7-16-4-5-17-11(16)10(6-13-15-12)9(3)14-17/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSCGIRXFPJXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1CN=[N+]=[N-])CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

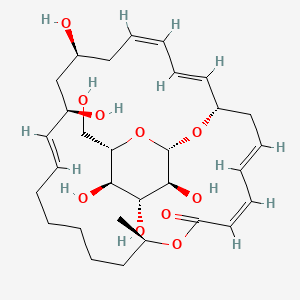

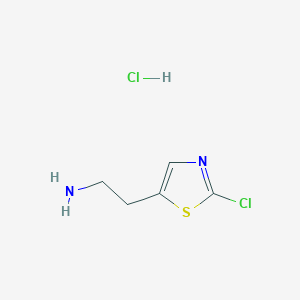

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

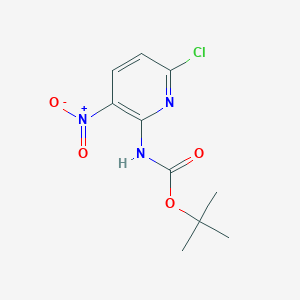

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)